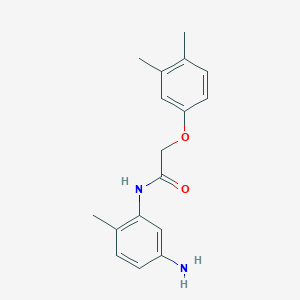
3-(4-碘-3-甲基-1H-吡唑-1-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 .
Molecular Structure Analysis
The molecular structure of “3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the SMILES string: CC1=NN(C=C1I)CCC(=O)O . This indicates that the compound contains an iodine atom attached to a pyrazole ring, which is further connected to a propanoic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用
合成和晶体学
- 吡唑衍生物的合成,包括与3-(4-碘-3-甲基-1H-吡唑-1-基)丙酸相关的衍生物,已显示出区域特异性。在这些合成中正确识别形成的同分异构体可能具有挑战性,并且通常需要单晶X射线分析以进行明确的结构确定。这些化合物广泛利用氢键结合,并且可以结晶为混合溶剂合物,表明存在复杂的分子相互作用 (Kumarasinghe, Hruby, & Nichol, 2009)。
杂环化合物的开发
- 已经开发了高效的杂环化技术,将某些前体转化为异恶唑和吡唑衍生物,类似于3-(4-碘-3-甲基-1H-吡唑-1-基)丙酸。这些过程利用可再生资源如丙酮酸,突显了可持续生产这类化合物的潜力 (Flores et al., 2014)。
化学合成技术
- 研究已经探索了使用各种化学技术合成类似的基于吡唑的丙酸。例如,已经采用双亚胺还原法将吡唑-1H-4-基-丙烯酸转化为3-(1,3-二苯基-1H-吡唑-4-基)丙酸,为经济有效的合成方法提供了见解 (Deepa, Babu, Parameshwar, & Reddy, 2012)。
在分子化学中的潜在应用
- 已经进行了类似于3-(4-碘-3-甲基-1H-吡唑-1-基)丙酸的吡唑二羧酸衍生物的合成和分析,以探索它们与各种金属的配位/螯合和结晶性质。这些研究对于开发具有潜在应用于分子化学和材料科学的新化合物具有重要意义 (Radi et al., 2015)。
作用机制
Target of Action
It’s worth noting that compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the pyrazole ring in the structure suggests that it may interact with biological targets in a manner similar to other pyrazole-containing compounds .
Result of Action
Given the broad range of activities associated with pyrazole-containing compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
安全和危害
生化分析
Biochemical Properties
3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, the compound may interact with enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid may form complexes with proteins, altering their conformation and activity, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways related to oxidative stress, leading to changes in the expression of genes involved in antioxidant defense . Furthermore, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can impact cellular metabolism by interacting with key metabolic enzymes, thereby affecting the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring may facilitate binding to certain enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the compound’s propanoic acid moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration.
Metabolic Pathways
3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence pathways related to oxidative stress, lipid metabolism, and energy production . By modulating the activity of key enzymes, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can alter the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The presence of the iodine atom may facilitate its transport across cell membranes, while the propanoic acid moiety can influence its binding to intracellular proteins.
Subcellular Localization
The subcellular localization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins.
属性
IUPAC Name |
3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKEJQHIJNWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005583-96-9 |
Source


|
| Record name | 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


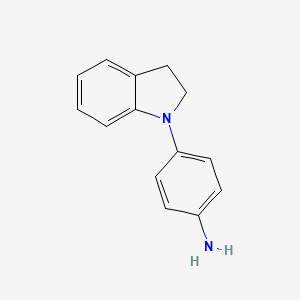

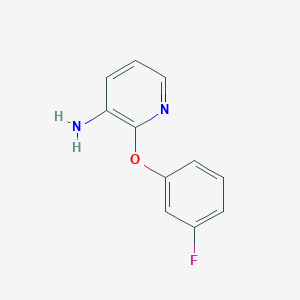

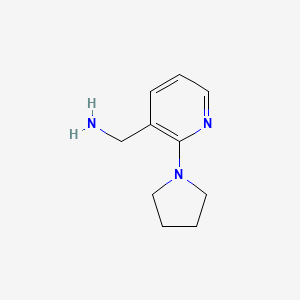


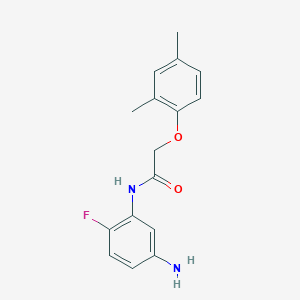

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)

